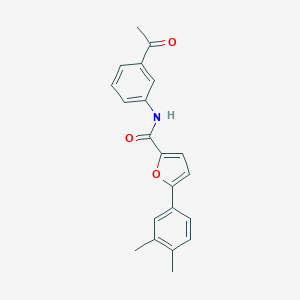
2-(2-chlorophenoxy)-N-quinolin-8-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-quinolin-8-ylacetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CQ and has been found to have a range of biochemical and physiological effects that make it a valuable tool for studying various biological processes.
Applications De Recherche Scientifique
CQ has been used in a variety of scientific research applications, including as a fluorescent probe for imaging lysosomes and autophagosomes in living cells. It has also been used as a tool for studying the mechanisms of autophagy and apoptosis. In addition, CQ has been studied for its potential use in cancer therapy, as it has been found to sensitize cancer cells to chemotherapy and radiation therapy.
Mécanisme D'action
CQ works by inhibiting the lysosomal degradation of autophagosomes, which leads to the accumulation of autophagic vacuoles in the cytoplasm. This accumulation can trigger cell death pathways, including apoptosis and necrosis. CQ has also been found to inhibit the activity of certain enzymes, including DNA topoisomerase and histone deacetylases, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
CQ has been found to have a range of biochemical and physiological effects, including the inhibition of autophagy, the induction of apoptosis, and the inhibition of cancer cell proliferation. It has also been shown to have anti-inflammatory effects and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CQ in lab experiments is its ability to selectively target lysosomes and autophagosomes, which makes it a valuable tool for studying these cellular processes. However, CQ can also have off-target effects, which can complicate data interpretation. In addition, the use of CQ in animal studies can be limited by its toxicity and potential side effects.
Orientations Futures
There are several potential future directions for research on CQ, including the development of more selective lysosomal inhibitors and the investigation of its potential use in combination with other anticancer therapies. In addition, further studies are needed to fully understand the mechanisms of action of CQ and its effects on different cell types and physiological systems.
Méthodes De Synthèse
The synthesis of CQ involves several steps, starting with the reaction of 2-chlorophenol with 2-chloroacetyl chloride to form 2-(2-chlorophenoxy)acetophenone. This intermediate is then reacted with quinoline-8-amine to form the final product, 2-(2-chlorophenoxy)-N-quinolin-8-ylacetamide. The purity of the final product can be improved through recrystallization and purification techniques.
Propriétés
Formule moléculaire |
C17H13ClN2O2 |
|---|---|
Poids moléculaire |
312.7 g/mol |
Nom IUPAC |
2-(2-chlorophenoxy)-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C17H13ClN2O2/c18-13-7-1-2-9-15(13)22-11-16(21)20-14-8-3-5-12-6-4-10-19-17(12)14/h1-10H,11H2,(H,20,21) |
Clé InChI |
SWKQAMBUYCILDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3)Cl |
SMILES canonique |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B244294.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-chloro-2-methoxybenzamide](/img/structure/B244296.png)
![3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244297.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methoxybenzamide](/img/structure/B244299.png)
![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244300.png)
![5-chloro-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244303.png)
![3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244304.png)
![3-chloro-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244308.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B244310.png)
![3-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244311.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B244312.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B244316.png)
![3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244317.png)